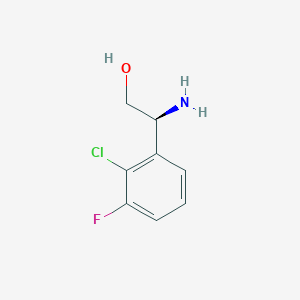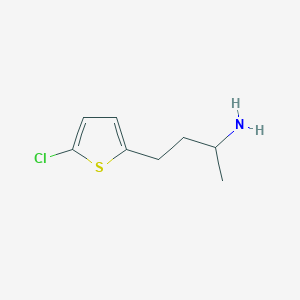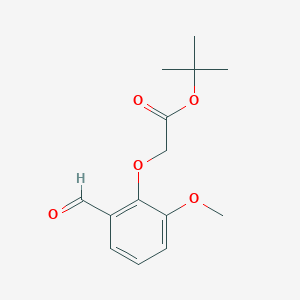
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, an isobutoxy group, and a methyl group
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, such as 1-isobutoxy-3-methylcyclohexane, using reagents like N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often involve the use of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as benzoyl peroxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), leading to the formation of different derivatives depending on the nucleophile used.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane exerts its effects involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reagents used in the reaction .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-1-isobutoxy-3-methylcyclohexane include other bromomethyl-substituted cyclohexanes and isobutoxy derivatives. For example:
1-(Bromomethyl)-3-methylcyclohexane: Lacks the isobutoxy group, making it less versatile in certain synthetic applications.
1-(Bromomethyl)-1-isobutoxycyclohexane: Lacks the methyl group, which can influence the compound’s reactivity and steric properties.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and steric effects, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-1-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)8-14-12(9-13)6-4-5-11(3)7-12/h10-11H,4-9H2,1-3H3 |
InChI Key |
LFZYHZFOCMQEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


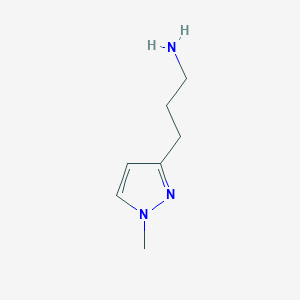



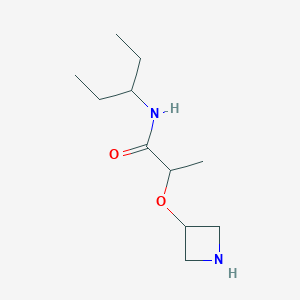
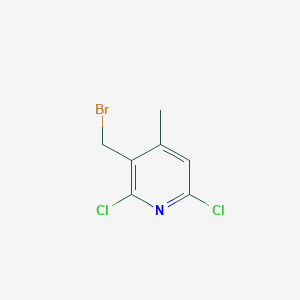
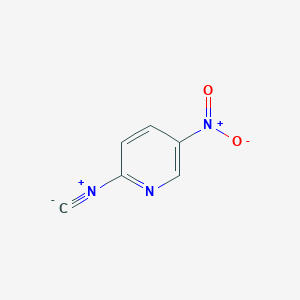
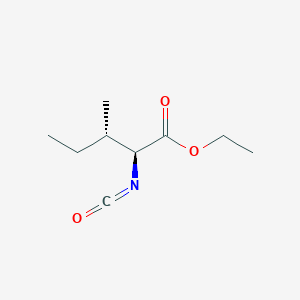
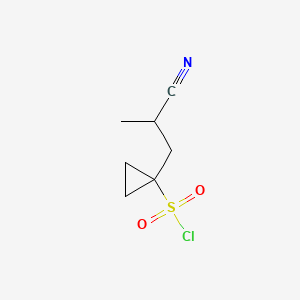
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
